3,4,5-Tricaffeoylquinic acid

Catalog No.
S515999
CAS No.
86632-03-3
M.F
C34H30O15
M. Wt
678.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Tricaffeoylquinic acid

CAS Number

86632-03-3

Product Name

3,4,5-Tricaffeoylquinic acid

IUPAC Name

(3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid

Molecular Formula

C34H30O15

Molecular Weight

678.6 g/mol

InChI

InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(46,33(44)45)17-28(48-30(42)11-5-19-2-8-22(36)25(39)14-19)32(27)49-31(43)12-6-20-3-9-23(37)26(40)15-20/h1-15,27-28,32,35-40,46H,16-17H2,(H,44,45)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1

InChI Key

OAFXTKGAKYAFSI-JFPZSYFPSA-N

SMILES

O=C([C@@]1(O)C[C@@H](OC(/C=C/C2=CC=C(O)C(O)=C2)=O)[C@H](OC(/C=C/C3=CC=C(O)C(O)=C3)=O)[C@H](OC(/C=C/C4=CC=C(O)C(O)=C4)=O)C1)O

Solubility

Soluble in DMSO

Synonyms

3,4,5-tri-caffeoylquinic acid, 3,4,5-tricaffeoylquinic acid, 3,4-O-dicaffeoylquinic acid, 4,5-O-dicaffeoylquinic acid, caffeoylquinic acid, dicaffeoylquinic acid, TCQA cpd

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O

Isomeric SMILES

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)(O)C(=O)O

Description

The exact mass of the compound 3,4,5-Tricaffeoylquinic acid is 678.1585 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. It belongs to the ontological category of quinic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neurogenesis and Cognitive Enhancement

Inflammation and Keratinocyte Production

Alzheimer’s Disease Treatment

Inflammatory Skin Disease Treatment

3,4,5-Tricaffeoylquinic acid is a polyphenolic compound derived from quinic acid, characterized by the presence of three caffeoyl groups attached to its structure. Its systematic name according to the International Union of Pure and Applied Chemistry is (3R,5R)-3,4,5-tris{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1-hydroxycyclohexane-1-carboxylic acid. This compound is notable for its complex structure and potential health benefits, including antioxidant and neuroprotective properties. It has garnered interest in various fields of research due to its bioactive effects and presence in numerous plant species.

Involving 3,4,5-tricaffeoylquinic acid include esterification and hydrolysis. The compound is formed through the esterification of quinic acid with caffeic acid. This reaction typically involves the hydroxyl groups on the quinic acid moiety reacting with the carboxyl group of caffeic acid under acidic or enzymatic conditions.

In biological systems, 3,4,5-tricaffeoylquinic acid may undergo hydrolysis, leading to the release of caffeic acid and quinic acid, which can contribute to its bioactivity and metabolic pathways within organisms.

3,4,5-Tricaffeoylquinic acid exhibits a range of biological activities:

  • Neurogenesis: Studies have shown that it can induce adult neurogenesis and improve cognitive functions in aging models by enhancing learning and memory capabilities .
  • Antioxidant Properties: This compound acts as a potent antioxidant, helping to mitigate oxidative stress in cells .
  • Anti-inflammatory Effects: It has been identified as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), suggesting potential anti-inflammatory applications .
  • Pigmentation Regulation: Research indicates that it promotes pigmentation by activating the Wnt/β-catenin signaling pathway in melanocytes .

Several methods have been developed for synthesizing 3,4,5-tricaffeoylquinic acid:

  • Natural Extraction: The compound can be extracted from plant sources such as sweet potato leaves (Ipomoea batatas) using solvents like ethanol or methanol .
  • Chemical Synthesis: Synthetic pathways involve the esterification of quinic acid with caffeic acid derivatives under controlled conditions to yield high-purity products.
  • Enzymatic Methods: Recent advancements include using specific enzymes that catalyze the formation of caffeoylquinic acids from phenolic precursors in plant tissues .

3,4,5-Tricaffeoylquinic acid has several applications across different fields:

  • Pharmaceuticals: Its neuroprotective and anti-inflammatory properties make it a candidate for developing treatments for neurodegenerative diseases.
  • Cosmetics: Due to its ability to enhance pigmentation and antioxidant effects, it is explored for use in skincare products aimed at improving skin tone and protecting against oxidative damage.
  • Food Industry: As a natural antioxidant, it can be used as a food preservative to enhance shelf life and nutritional value.

Studies on the interactions of 3,4,5-tricaffeoylquinic acid with other biomolecules reveal its potential synergistic effects:

  • With Antioxidants: It may enhance the activity of other antioxidants when used in combination, providing greater protection against oxidative stress.
  • With Neurotransmitters: Research indicates that it may influence neurotransmitter levels in the brain, potentially affecting mood and cognitive function .

3,4,5-Tricaffeoylquinic acid belongs to a class of compounds known as caffeoylquinic acids. Here are some similar compounds for comparison:

Compound NameStructure CharacteristicsUnique Features
3-Caffeoylquinic AcidOne caffeoyl group attachedBasic structure; less bioactive than tri-substituted
4-Caffeoylquinic AcidOne caffeoyl group attachedSimilar properties but different bioactivity profile
3,4-Dicaffeoylquinic AcidTwo caffeoyl groups attachedMore potent antioxidant activity compared to mono-substituted
1-Caffeoylquinic AcidCaffeoyl group at position oneLess common; limited studies on biological effects

The unique aspect of 3,4,5-tricaffeoylquinic acid lies in its tri-substitution pattern which enhances its biological activities compared to mono- and di-caffeoylquinic acids. Its ability to influence neurogenesis and pigmentation regulation sets it apart from other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

678.15847025 g/mol

Monoisotopic Mass

678.15847025 g/mol

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Miyamae Y, Kurisu M, Murakami K, Han J, Isoda H, Irie K, Shigemori H. Protective effects of caffeoylquinic acids on the aggregation and neurotoxicity of the 42-residue amyloid β-protein. Bioorg Med Chem. 2012 Oct 1;20(19):5844-9. doi: 10.1016/j.bmc.2012.08.001. Epub 2012 Aug 12. PubMed PMID: 22921742.
2: Miyamae Y, Han J, Sasaki K, Terakawa M, Isoda H, Shigemori H. 3,4,5-tri-O-caffeoylquinic acid inhibits amyloid β-mediated cellular toxicity on SH-SY5Y cells through the upregulation of PGAM1 and G3PDH. Cytotechnology. 2011 Mar;63(2):191-200. doi: 10.1007/s10616-011-9341-1. Epub 2011 Mar 19. PubMed PMID: 21424281; PubMed Central PMCID: PMC3080471.

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